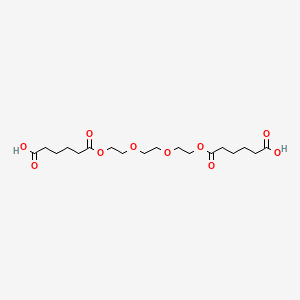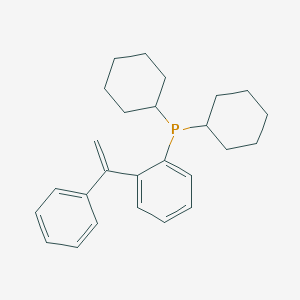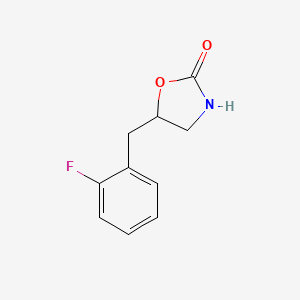
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid is a complex organic compound with the molecular formula C18H30O10. It is characterized by its multiple oxo and ether functional groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor molecules containing ether and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ether and carboxylic acid groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various biochemical pathways, potentially modulating enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid: Unique due to its specific arrangement of oxo and ether groups.
This compound derivatives: Variations in the functional groups can lead to different chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
111982-75-3 |
|---|---|
Formule moléculaire |
C18H30O10 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
6-[2-[2-[2-(5-carboxypentanoyloxy)ethoxy]ethoxy]ethoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C18H30O10/c19-15(20)5-1-3-7-17(23)27-13-11-25-9-10-26-12-14-28-18(24)8-4-2-6-16(21)22/h1-14H2,(H,19,20)(H,21,22) |
Clé InChI |
KCRYOSLSRSDVRM-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCCOCCOCCOC(=O)CCCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

